Naquotinib Mesylate

EGFR T790M NSCLC kinase inhibitor

Naquotinib mesylate (ASP8273) is a third-generation irreversible EGFR inhibitor with superior potency against the L858R/T790M double mutant compared to osimertinib. Its mutant-selectivity index (8-33 nM vs. 230 nM for WT EGFR) makes it the preferred tool for dissecting wild-type EGFR-driven toxicities from on-target antitumor effects. Ideal for in vitro/in vivo studies of acquired T790M-mediated resistance, TKI bioactivation research, and CYP interaction studies. Optimal reference standard for analyses of completed Phase I/III clinical trial biospecimens.

Molecular Formula C31H46N8O6S
Molecular Weight 658.8 g/mol
CAS No. 1448237-05-5
Cat. No. B609419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaquotinib Mesylate
CAS1448237-05-5
SynonymsASP8273;  ASP-8273;  ASP 8273;  ASP8273 mesilate;  Naquotinib mesylate
Molecular FormulaC31H46N8O6S
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O
InChIInChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1
InChIKeyALDUQYYVQWGTMR-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naquotinib Mesylate (CAS 1448237-05-5): A Third-Generation Irreversible EGFR Inhibitor with Mutant Selectivity


Naquotinib mesylate (ASP8273) is an orally bioavailable, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It functions as a mutant-selective covalent inhibitor, preferentially targeting oncogenic EGFR variants including the T790M resistance mutation while sparing wild-type EGFR [2]. This compound belongs to the class of pyrazine carboxamide-based inhibitors and has been advanced to Phase III clinical evaluation for EGFR-mutated non-small cell lung cancer (NSCLC) [3].

Why Naquotinib Mesylate Cannot Be Substituted by Other Third-Generation EGFR Inhibitors


Third-generation EGFR inhibitors are not interchangeable due to divergent selectivity profiles across specific EGFR mutation subtypes. While agents like osimertinib are established in clinical practice, naquotinib exhibits distinct potency differences against certain double-mutant genotypes, particularly L858R/T790M [1]. Furthermore, the compound's unique metabolite profile generates reactive intermediates that may influence its safety and tolerability characteristics [2]. These pharmacological and metabolic distinctions preclude direct substitution without quantitative comparative evaluation.

Quantitative Differentiation of Naquotinib Mesylate Against Comparator EGFR Inhibitors


Superior Potency of Naquotinib vs. Osimertinib Against EGFR L858R/T790M Double Mutant

Naquotinib demonstrates enhanced inhibitory activity against the clinically relevant L858R/T790M double-mutant EGFR compared to osimertinib. In direct head-to-head cell viability assays, naquotinib achieved lower IC50 values against this specific genotype [1]. This differential potency may translate to improved target engagement in tumors harboring this specific resistance mutation combination.

EGFR T790M NSCLC kinase inhibitor

Mutant-Selective Index: Naquotinib Potency Differential Between Mutant and Wild-Type EGFR

Naquotinib exhibits a pronounced selectivity window between mutant and wild-type EGFR, with IC50 values of 8-33 nM against EGFR mutants compared to 230 nM against wild-type EGFR [1]. This ~7- to 29-fold selectivity differential indicates preferential targeting of oncogenic variants over normal EGFR, a property that may reduce mechanism-based toxicities associated with wild-type EGFR inhibition [2].

EGFR selectivity off-target toxicity therapeutic window

In Vivo Tumor Regression in Preclinical Xenograft Models

Naquotinib induces complete tumor regression in murine xenograft models following 14 days of oral administration [1]. This in vivo pharmacodynamic response demonstrates that the compound achieves sufficient systemic exposure and target engagement to elicit durable antitumor effects in EGFR-mutant NSCLC models, including those resistant to earlier-generation EGFR TKIs.

xenograft tumor regression in vivo efficacy

Clinical Antitumor Activity in EGFR T790M-Positive NSCLC Patients

In a Phase I dose-escalation study (NCT02113813) of 110 EGFR-mutant NSCLC patients with disease progression on prior EGFR TKI therapy, naquotinib achieved an objective response rate (ORR) of 30.7% (27/88; 95% CI: 19.5%-44.5%) in the T790M-positive subgroup, with a median progression-free survival of 6.8 months (95% CI: 5.5-10.1 months) [1]. The recommended Phase II dose was established at 300 mg once daily based on tolerability and pharmacokinetic parameters [2].

Phase I clinical trial T790M objective response rate

Distinct Metabolic Profile: Identification of Reactive Intermediates

LC-MS/MS metabolic profiling of naquotinib in human liver microsomes identified eight Phase I metabolites and three reactive electrophiles (two aldehydes and one iminium ion) [1]. This metabolic signature, including the generation of potentially toxic reactive intermediates, distinguishes naquotinib from other third-generation EGFR inhibitors and may contribute to its unique safety and tolerability profile [2].

drug metabolism reactive metabolites LC-MS/MS

Phase III Comparator Trial: Naquotinib vs. Erlotinib/Gefitinib in First-Line EGFR-Mutant NSCLC

Naquotinib was evaluated in a randomized Phase III trial (NCT02588261) comparing its efficacy against first-generation EGFR TKIs (erlotinib or gefitinib) in first-line treatment of patients with stage IIIB/IV NSCLC harboring EGFR activating mutations [1]. The primary endpoint was progression-free survival (PFS) based on independent radiologic review; secondary endpoints included overall survival, objective response rate, and safety [2]. This trial provides the most rigorous clinical comparative evidence for naquotinib in the first-line setting.

Phase III first-line therapy randomized controlled trial

Recommended Application Scenarios for Naquotinib Mesylate Based on Evidence


Preclinical Efficacy Studies in L858R/T790M Double-Mutant NSCLC Models

Given its superior potency against the L858R/T790M double mutant compared to osimertinib [1], naquotinib mesylate is optimally suited for in vitro and in vivo studies specifically investigating this resistance genotype. Researchers modeling acquired T790M-mediated resistance following first-line EGFR TKI therapy should prioritize this compound for target engagement and efficacy assessments.

Investigating Wild-Type EGFR Sparing and Toxicity Mitigation

The demonstrated mutant-selectivity index (8-33 nM vs. 230 nM for WT EGFR) makes naquotinib a valuable tool for experiments designed to dissect wild-type EGFR-driven toxicities from on-target antitumor effects [2]. This application scenario is particularly relevant for toxicology studies, combination therapy optimization, and investigations of EGFR inhibitor-related adverse event mechanisms.

Metabolism and Drug-Drug Interaction Studies

The unique metabolic profile of naquotinib, including the formation of reactive electrophiles and identification of eight Phase I metabolites [3], positions this compound as a relevant model substrate for research into TKI bioactivation, reactive metabolite-mediated toxicity, and CYP enzyme interaction studies using human liver microsome systems.

Translational Research Leveraging Clinical Trial Biospecimens

Investigators conducting secondary analyses of clinical trial data or biospecimens from completed Phase I (NCT02113813) or Phase III (NCT02588261) studies may require naquotinib mesylate as a reference standard for correlative biomarker studies, pharmacokinetic/pharmacodynamic modeling, or resistance mechanism investigations in EGFR-mutant NSCLC [4][5].

Technical Documentation Hub

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